Lipophilicity-Driven Permeability Gain vs. Des-THF Analog
The target compound exhibits a computed XLogP3 of 0.2, a 0.5 log unit increase over the des-THF analog [1-(aminomethyl)cyclobutyl]methanol, which registers –0.3 [1][2]. This moderate gain in lipophilicity places the compound in a more drug-like logP window for fragment hits without entering the high-logP risk zone associated with promiscuity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | [1-(Aminomethyl)cyclobutyl]methanol; XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = 0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A 0.5 log unit higher XLogP3 predicts improved passive membrane permeability while maintaining aqueous solubility within an acceptable range, making this scaffold more suitable for lead optimization where central nervous system or intracellular target access is required.
- [1] PubChem Compound Summary for CID 82007735, [1-(Aminomethyl)cyclobutyl](oxolan-2-yl)methanol. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 22639984, [1-(Aminomethyl)cyclobutyl]methanol. National Center for Biotechnology Information, 2026. View Source
